Cas no 2680725-04-4 (2,2,6,6-Tetramethyl-4-(2,2,2-trifluoroacetamido)oxane-4-carboxylic acid)

2,2,6,6-Tetramethyl-4-(2,2,2-trifluoroacetamido)oxane-4-carboxylic acid is a sterically hindered oxane derivative featuring a trifluoroacetamido substituent and a carboxylic acid functional group. Its rigid tetra-substituted oxane core enhances stability, while the electron-withdrawing trifluoroacetamido group influences reactivity and solubility in organic solvents. The carboxylic acid moiety provides a versatile handle for further derivatization, making it valuable in synthetic chemistry, particularly for constructing complex heterocycles or as an intermediate in pharmaceutical applications. The compound’s structural features contribute to its utility in asymmetric synthesis and catalysis, where steric and electronic properties are critical. High purity and well-defined stereochemistry ensure reproducibility in research and industrial settings.
2,2,6,6-Tetramethyl-4-(2,2,2-trifluoroacetamido)oxane-4-carboxylic acid structure
2680725-04-4 structure
商品名:2,2,6,6-Tetramethyl-4-(2,2,2-trifluoroacetamido)oxane-4-carboxylic acid
CAS番号:2680725-04-4
MF:C12H18F3NO4
メガワット:297.270834445953
CID:5632911
PubChem ID:165934471

2,2,6,6-Tetramethyl-4-(2,2,2-trifluoroacetamido)oxane-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2680725-04-4
    • 2,2,6,6-tetramethyl-4-(2,2,2-trifluoroacetamido)oxane-4-carboxylic acid
    • EN300-28289638
    • 2,2,6,6-Tetramethyl-4-(2,2,2-trifluoroacetamido)oxane-4-carboxylic acid
    • インチ: 1S/C12H18F3NO4/c1-9(2)5-11(8(18)19,6-10(3,4)20-9)16-7(17)12(13,14)15/h5-6H2,1-4H3,(H,16,17)(H,18,19)
    • InChIKey: RCAZZXCABGAXTE-UHFFFAOYSA-N
    • ほほえんだ: FC(C(NC1(C(=O)O)CC(C)(C)OC(C)(C)C1)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 297.11879254g/mol
  • どういたいしつりょう: 297.11879254g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 413
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 75.6Ų

2,2,6,6-Tetramethyl-4-(2,2,2-trifluoroacetamido)oxane-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28289638-5g
2,2,6,6-tetramethyl-4-(2,2,2-trifluoroacetamido)oxane-4-carboxylic acid
2680725-04-4
5g
$4143.0 2023-09-08
Enamine
EN300-28289638-2.5g
2,2,6,6-tetramethyl-4-(2,2,2-trifluoroacetamido)oxane-4-carboxylic acid
2680725-04-4 95.0%
2.5g
$2800.0 2025-03-19
Enamine
EN300-28289638-0.1g
2,2,6,6-tetramethyl-4-(2,2,2-trifluoroacetamido)oxane-4-carboxylic acid
2680725-04-4 95.0%
0.1g
$1257.0 2025-03-19
Enamine
EN300-28289638-1g
2,2,6,6-tetramethyl-4-(2,2,2-trifluoroacetamido)oxane-4-carboxylic acid
2680725-04-4
1g
$1429.0 2023-09-08
Enamine
EN300-28289638-0.5g
2,2,6,6-tetramethyl-4-(2,2,2-trifluoroacetamido)oxane-4-carboxylic acid
2680725-04-4 95.0%
0.5g
$1372.0 2025-03-19
Enamine
EN300-28289638-1.0g
2,2,6,6-tetramethyl-4-(2,2,2-trifluoroacetamido)oxane-4-carboxylic acid
2680725-04-4 95.0%
1.0g
$1429.0 2025-03-19
Enamine
EN300-28289638-5.0g
2,2,6,6-tetramethyl-4-(2,2,2-trifluoroacetamido)oxane-4-carboxylic acid
2680725-04-4 95.0%
5.0g
$4143.0 2025-03-19
Enamine
EN300-28289638-10.0g
2,2,6,6-tetramethyl-4-(2,2,2-trifluoroacetamido)oxane-4-carboxylic acid
2680725-04-4 95.0%
10.0g
$6144.0 2025-03-19
Enamine
EN300-28289638-0.05g
2,2,6,6-tetramethyl-4-(2,2,2-trifluoroacetamido)oxane-4-carboxylic acid
2680725-04-4 95.0%
0.05g
$1200.0 2025-03-19
Enamine
EN300-28289638-0.25g
2,2,6,6-tetramethyl-4-(2,2,2-trifluoroacetamido)oxane-4-carboxylic acid
2680725-04-4 95.0%
0.25g
$1315.0 2025-03-19

2,2,6,6-Tetramethyl-4-(2,2,2-trifluoroacetamido)oxane-4-carboxylic acid 関連文献

2,2,6,6-Tetramethyl-4-(2,2,2-trifluoroacetamido)oxane-4-carboxylic acidに関する追加情報

Introduction to 2,2,6,6-Tetramethyl-4-(2,2,2-trifluoroacetamido)oxane-4-carboxylic acid (CAS No. 2680725-04-4)

2,2,6,6-Tetramethyl-4-(2,2,2-trifluoroacetamido)oxane-4-carboxylic acid, identified by the CAS number 2680725-04-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of tetramethylpiperidine derivatives, characterized by its unique oxane ring structure and the presence of a highly fluorinated amide group. The molecular framework of this compound not only imparts exceptional stability but also enhances its potential as a versatile intermediate in the development of novel therapeutic agents.

The structural motif of 2,2,6,6-Tetramethyl-4-(2,2,2-trifluoroacetamido)oxane-4-carboxylic acid is particularly noteworthy due to its combination of a tetramethyl-substituted oxane ring with a 2,2,2-trifluoroacetamide moiety. The oxane ring itself is a cyclic ether derivative that contributes to the compound's rigidity and lipophilicity, making it an attractive scaffold for drug design. Meanwhile, the trifluoroacetamide group introduces fluorine atoms into the molecular structure, which are well-known for their ability to modulate metabolic stability and binding affinity in biological systems.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated compounds in drug development. The presence of fluorine atoms in CAS No. 2680725-04-4 can significantly influence its pharmacokinetic properties, including improved bioavailability and resistance to enzymatic degradation. This has led to extensive research into fluorinated derivatives as pharmacophores in the design of small-molecule inhibitors and other therapeutic compounds.

In particular, the tetramethyl-substituted oxane ring in this compound offers a stable and non-polar environment that can enhance interactions with biological targets. Such structural features are often exploited in the development of protease inhibitors and kinase inhibitors, where lipophilicity and rigidity play crucial roles in binding efficacy. The fluoroacetamide moiety further contributes to these interactions by providing hydrogen bonding capabilities and steric hindrance that can optimize receptor binding.

One of the most compelling aspects of CAS No. 2680725-04-4 is its potential as a building block for more complex molecules. Researchers have leveraged its structural features to synthesize derivatives with enhanced pharmacological activity. For instance, modifications at the carboxylic acid or amide positions can yield compounds with improved solubility or targeted biological effects. Such synthetic versatility makes this compound a valuable asset in medicinal chemistry libraries.

The pharmaceutical industry has shown particular interest in fluorinated oxanes due to their unique chemical properties. These compounds often exhibit greater metabolic stability compared to their non-fluorinated counterparts, which translates to longer half-lives and reduced dosing frequencies in therapeutic applications. Additionally, fluorine atoms can influence electronic distributions within the molecule, affecting reactivity and interaction with biological targets.

Current research initiatives are exploring novel applications of CAS No. 2680725-04-4 in areas such as antiviral and anticancer therapies. The combination of lipophilicity provided by the tetramethyl oxane ring and the metabolic stability conferred by the trifluoroacetamide group makes it an ideal candidate for designing molecules that interact with enzymes or receptors involved in disease pathways. Preclinical studies have begun to uncover promising results when this compound is used as a precursor for drug candidates targeting inflammation and neurodegenerative disorders.

The synthesis of CAS No. 2680725-04-4 involves multi-step organic transformations that highlight its complexity as a molecular entity. Key synthetic strategies include nucleophilic substitution reactions on halogenated precursors followed by protection-deprotection steps to introduce the desired functional groups. The introduction of fluorine atoms typically requires specialized reagents or conditions to ensure high yield and purity.

In conclusion,CAS No. 2680725-04-4 represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential applications in drug development. Its combination of lipophilic stability from the tetramethyl oxane ring and metabolic resilience from the trifluoroacetamide group positions it as a key intermediate for synthesizing next-generation therapeutics. As research continues to uncover new biological targets and synthetic methodologies,this compound is poised to play an increasingly important role in addressing unmet medical needs.

おすすめ記事

推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd